molecular formula C16H32O2 B164425 Methyl 13-methyltetradecanoate CAS No. 5129-59-9

Methyl 13-methyltetradecanoate

Cat. No.: B164425
CAS No.: 5129-59-9
M. Wt: 256.42 g/mol
InChI Key: OGGUSDOXMVVCIX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 13-methyltetradecanoate interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . The nature of these interactions is complex and involves various biochemical pathways. The compound’s role in these reactions is crucial for understanding its biochemical properties.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The compound’s influence on these cellular processes is a key aspect of its cellular effects.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, providing a thorough explanation of its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-methyl Myristic Acid methyl ester typically involves the esterification of 13-methyl Myristic Acid with methanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to its ester form .

Industrial Production Methods: In industrial settings, the production of 13-methyl Myristic Acid methyl ester can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 13-methyl Myristic Acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Biodiesel Production

Methyl 13-methyltetradecanoate is primarily studied for its potential use as a biodiesel component. Biodiesel is produced through the transesterification of triglycerides from vegetable oils or animal fats with methanol or ethanol. The properties of methyl esters, including their viscosity, cetane number, and oxidative stability, are critical for their performance as biodiesel.

Key Findings:

  • Oxidation Behavior: Studies have modeled the oxidation behavior of large methyl esters like this compound to understand their combustion characteristics in engines. Research indicates that larger methyl esters exhibit similar reactivity to alkanes of comparable size, making them suitable surrogates for biodiesel fuels in combustion studies .
  • Fuel Properties: The cetane number and cold flow properties of methyl esters impact engine performance and emissions. This compound's properties can be optimized through blending with other biodiesel components to enhance overall fuel quality .

Food Science and Nutrition

Methyl esters, including this compound, are also investigated for their roles in food science due to their potential health benefits and functional properties.

Applications:

  • Flavoring Agents: Methyl esters can serve as flavoring agents in food products due to their pleasant aroma and taste profiles.
  • Nutritional Supplements: Fatty acid methyl esters are explored for their nutritional benefits, particularly in dietary supplements aimed at improving lipid profiles .

Biochemical Research

In biochemical research, this compound is utilized for various analytical purposes.

Research Applications:

  • Metabolomics: This compound is studied within the context of metabolomics to understand its metabolic pathways and effects on biological systems. It can serve as a biomarker for certain metabolic conditions .
  • Lipid Studies: As a lipid compound, it is used in studies examining lipid metabolism and the role of fatty acids in cellular functions .

Case Studies

Several case studies highlight the utility of this compound across different applications:

Study Focus Findings
Herbinet et al. (2010)Combustion ModelingDeveloped models for the oxidation of large methyl esters; found that this compound behaves similarly to other large methyl esters in combustion processes .
Dagaut et al. (2011)Biodiesel ReactivityDemonstrated that reactivity patterns of biodiesels can be predicted using kinetic models; emphasized the importance of understanding individual ester contributions .
Food Chemistry Research (2021)Nutritional BenefitsInvestigated the health implications of fatty acid methyl esters; suggested potential benefits in improving lipid profiles when included in diets .

Comparison with Similar Compounds

Biological Activity

Methyl 13-methyltetradecanoate (also known as methyl 13-methyltetradecanoic acid or methyl isopentadecanoate) is a branched-chain fatty acid ester with significant biological activity, particularly in the context of cancer research. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C₁₆H₃₂O₂
  • Molecular Weight : 256.42 g/mol
  • CAS Number : 5129-59-9
  • Structural Formula :
O C OC CCCCCCCCCCCC C C\text{O C OC CCCCCCCCCCCC C C}

Biological Activity Overview

This compound has been primarily studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through several molecular pathways.

  • Induction of Apoptosis :
    • This compound induces apoptosis in human cancer cells, notably through mitochondrial-mediated pathways. This process involves the regulation of key signaling molecules such as AKT (protein kinase B) and MAPK (mitogen-activated protein kinase) pathways, which are crucial for cell survival and proliferation .
  • Down-regulation of p-AKT :
    • Studies have shown that this compound can down-regulate p-AKT levels in cancer cells, restoring normal apoptotic signaling that is often disrupted in malignancies .
  • Stability of Cellular Environment :
    • By modulating signaling pathways, this compound helps stabilize cellular environments that are typically altered in cancerous tissues, promoting a return to normal cellular function .

Case Studies and Experimental Data

StudyCell TypeFindings
T Cell LymphomasInduced apoptosis via down-regulation of p-AKT; reduced tumor cell growth.
Bladder Cancer CellsInhibited growth through mitochondrial-mediated apoptosis; regulated AKT and MAPK pathways.
Various Cancer LinesDemonstrated low toxicity levels compared to traditional chemotherapeutics; potential as a chemotherapeutic supplement.

In Vivo and In Vitro Studies

Research has been conducted both in vitro (in laboratory settings) and in vivo (in living organisms). For instance, one study documented the effects of this compound on rat models over a 42-day treatment period. Results indicated no adverse effects on adipose tissue turnover, suggesting a favorable safety profile for further development as a therapeutic agent .

Potential Therapeutic Applications

Given its ability to induce apoptosis selectively in cancer cells while exhibiting minimal toxicity to normal cells, this compound is being considered as a potential chemotherapeutic agent. Its unique properties differentiate it from conventional drugs, which often come with significant side effects.

Summary of Medical Implications

  • Anticancer Agent : Potential use as a supplementary treatment alongside traditional chemotherapy.
  • Safety Profile : Low toxicity makes it an attractive candidate for further clinical trials.
  • Mechanism Exploration : Ongoing research aims to fully elucidate the molecular mechanisms underlying its effects on cancer cells.

Properties

IUPAC Name

methyl 13-methyltetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2/c1-15(2)13-11-9-7-5-4-6-8-10-12-14-16(17)18-3/h15H,4-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGUSDOXMVVCIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408101
Record name Methyl 13-methyltetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5129-59-9
Record name Methyl 13-methyltetradecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5129-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 13-methyltetradecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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